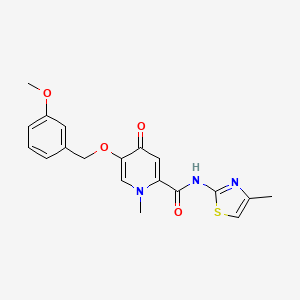
5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.44 g/mol
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its structural features, which include:
- A dihydropyridine core that is known for various pharmacological effects.
- The presence of a thiazole moiety, which has been associated with enhanced antimicrobial properties.
The mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial survival, as well as interactions with cellular receptors that influence cell signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Studies have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1.0 mg/mL |
| Escherichia coli | 0.25 - 0.5 mg/mL |
| Pseudomonas aeruginosa | 0.3 - 0.8 mg/mL |
Cytotoxicity
The cytotoxicity profile of this compound has been evaluated using various cell lines. The results indicate:
- Non-cytotoxic Effects : In studies involving L929 normal cell lines, the compound demonstrated minimal cytotoxicity at concentrations up to 100 µM .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Test | 100 | 92 |
| Test | 200 | 88 |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures displayed enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Studies : Another research highlighted that while some derivatives exhibited cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells), others increased cell viability, indicating a potential dual role in promoting normal cell survival while targeting cancer cells .
科学的研究の応用
Antimicrobial Activity
Research indicates that 5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide exhibits potent antimicrobial activity against various pathogens. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival or interactions with cellular receptors that modulate cell signaling pathways.
A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. Its structural features contribute to its ability to interact with cellular targets involved in cancer progression.
In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth in animal models has been documented, indicating its promise as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A research group conducted a study to evaluate the antimicrobial activity of the compound against various bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial properties. The study concluded that the compound could serve as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human breast cancer cells. The researchers reported that treatment with the compound resulted in reduced cell viability and increased apoptosis markers. The findings suggest that this compound could be further developed into an effective therapeutic agent for breast cancer treatment .
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-11-27-19(20-12)21-18(24)15-8-16(23)17(9-22(15)2)26-10-13-5-4-6-14(7-13)25-3/h4-9,11H,10H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJZSMUGHICDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













